5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
Description
Properties
IUPAC Name |
5-cyclopropyl-1-ethyl-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c1-2-11-8(6-3-4-6)7(9)5-10-11/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELWUQOUCPKFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Mechanisms of 5 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazole
Reactivity of the Iodo Substituent in Pyrazole (B372694) Derivatives
The carbon-iodine bond at the C4 position of the pyrazole ring is a key site for synthetic transformations. The electron-rich nature of the pyrazole ring and the good leaving group ability of iodide make this position susceptible to a variety of metal-catalyzed and substitution reactions.
The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For 4-iodopyrazoles, the Sonogashira reaction provides a direct route to 4-alkynylpyrazoles. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, commonly CuI, in the presence of an amine base like triethylamine (B128534) (TEA) or piperidine. The reaction proceeds via a catalytic cycle involving oxidative addition of the iodo-pyrazole to the Pd(0) center, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, CuI, and base), and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming biaryl compounds or connecting aryl groups to vinyl or alkyl fragments. It pairs an organoboron compound (typically a boronic acid or ester) with an organic halide. 4-Iodopyrazoles readily participate in Suzuki couplings, reacting with various aryl- or heteroarylboronic acids. The catalytic system usually consists of a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent mixture like dioxane/water or DMF/water. The reaction is valued for its tolerance of a wide range of functional groups and the generally non-toxic nature of the boron reagents. rsc.orgnih.govnih.gov
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). libretexts.orgorganic-chemistry.org While highly effective and tolerant of many functional groups, the toxicity of the tin reagents has led to a preference for other coupling methods like Suzuki. Nevertheless, it remains a powerful tool. In the context of 4-iodopyrazoles, a Stille coupling would involve a palladium catalyst to couple the pyrazole with an organostannane, such as an aryltributylstannane, to form a C-C bond at the C4 position. libretexts.orguwindsor.ca
Table 1: Examples of Cross-Coupling Reactions on 4-Iodo-Pyrazole Scaffolds
| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Yield (%) | Reference |
| Sonogashira | 1-Protected-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | TEA | THF | 3-(Phenylethynyl)pyrazole | Good | researchgate.net |
| Suzuki | 4-Iodo-1-benzylpyrazole | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 4-Phenyl-1-benzylpyrazole | Good | rsc.org |
| Heck-Mizoroki | 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂, P(OEt)₃ | Et₃N | DMF | 4-Alkenyl-1H-pyrazole | 95% | clockss.org |
| Suzuki | 4-Iodo-1-aryl-3-CF₃-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Phenyl-1-aryl-3-CF₃-pyrazole | 56% | nih.gov |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.orglibretexts.org Unlike typical SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. masterorganicchemistry.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.
For this reaction to occur on a halogenated pyrazole, the ring generally needs to be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. ncrdsip.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. In 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, the pyrazole ring itself is electron-rich, and there are no strong EWGs attached. Therefore, it is expected to be relatively unreactive toward SNAr under standard conditions. The reaction would likely require harsh conditions (high temperatures and pressures) or the presence of a very strong nucleophile. The reactivity follows the trend F > Cl > Br > I, which is opposite to SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom.
Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be functionalized by reacting with various electrophiles. wikipedia.org The most common application is the lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78 °C). saylor.orgethz.ch
The reaction of this compound with an alkyllithium reagent would lead to the rapid and irreversible exchange of the iodine atom for a lithium atom, generating the highly reactive intermediate, 5-Cyclopropyl-1-ethyl-1H-pyrazol-4-yl-lithium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This lithiated pyrazole is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups at the C4 position.
Table 2: Potential Functionalizations via Halogen-Metal Exchange
| Electrophile | Reagent Example | Resulting Functional Group |
| Aldehydes/Ketones | Acetone (B3395972) | Tertiary alcohol |
| Carbon dioxide | CO₂ (gas or dry ice) | Carboxylic acid |
| Alkyl halides | Methyl iodide | Methyl group |
| Silyl halides | Trimethylsilyl chloride | Trimethylsilyl group |
| Disulfides | Dimethyl disulfide | Methylthio group |
| Borates | Trimethyl borate | Boronic acid ester |
Reactivity of the Cyclopropyl (B3062369) Moiety in Pyrazole Systems
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 27.5 kcal/mol). This strain imparts unique chemical properties, including enhanced s-character in its C-C bonds and a susceptibility to ring-opening reactions under certain conditions.
The high strain energy of the cyclopropane (B1198618) ring makes it prone to cleavage under various conditions, including radical, acidic, and transition-metal-catalyzed pathways. beilstein-journals.orgnih.gov When attached to an aryl or heteroaryl system like pyrazole, the ring can be activated toward cleavage.
Radical Reactions: Radical-induced ring-opening can occur, often initiated by photoredox catalysis or high temperatures. A radical addition to the pyrazole ring or abstraction of a hydrogen atom could potentially lead to a radical intermediate that triggers the cleavage of the cyclopropyl ring to form a more stable alkyl radical. beilstein-journals.orgnih.gov
Acid-Catalyzed Reactions: Strong acids can protonate the cyclopropane ring, leading to a corner-protonated or edge-protonated species that can be attacked by a nucleophile, resulting in ring opening. The regioselectivity of the cleavage depends on the substitution pattern and the stability of the resulting carbocationic intermediates.
Metal-Catalyzed Reactions: Transition metals like palladium, rhodium, or nickel can insert into a C-C bond of the cyclopropane ring, initiating ring-opening and subsequent rearrangements or functionalization reactions. nih.gov For aryl cyclopropanes, activation often involves the aromatic ring, which then facilitates the cleavage of the adjacent cyclopropyl C-C bond. researchgate.net
In the case of this compound, the cyclopropyl ring is generally stable under many synthetic conditions, such as those used for cross-coupling on the iodo group. However, exposure to harsh acidic conditions, radical initiators, or specific transition-metal catalysts could induce ring-opening to form various acyclic products.
The cyclopropyl group itself is relatively inert to many chemical transformations due to the strength of its C-H bonds, which have a high bond dissociation energy. This makes it a useful, stable substituent in drug design for imparting conformational rigidity. hyphadiscovery.com Direct functionalization of the cyclopropyl C-H bonds typically requires harsh conditions or specialized C-H activation catalysts, which are beyond the scope of standard synthetic methods.
Transformations Involving the Ethyl N-Substituent
A review of scientific literature reveals a notable scarcity of documented chemical transformations specifically targeting the N-ethyl substituent of this compound. Research has predominantly focused on the synthesis of N-substituted pyrazoles and the reactivity of substituents at other positions of the pyrazole core, rather than the modification of an existing N-alkyl group. researchgate.netnih.gov Consequently, specific methodologies for reactions such as N-de-ethylation, oxidation, or functionalization of the ethyl group within this particular molecular context are not extensively reported. The N-ethyl group is generally stable and does not participate directly in the common cross-coupling reactions that characterize the reactivity of the 4-iodo position.
Electrophilic and Nucleophilic Reactivity of the Pyrazole Heterocycle in the Context of Specific Substitution Patterns
Electron-Donating Effects: The 1-ethyl and 5-cyclopropyl groups are both considered electron-donating substituents. They increase the electron density of the pyrazole ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack compared to an unsubstituted pyrazole.
Effect of the Iodo Group: The iodine at the C4 position is an electron-withdrawing group via induction but can also be a weak electron-donating group through resonance. Its most significant role, however, is as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.
Electrophilic Reactivity:
The pyrazole ring is susceptible to electrophilic substitution, typically at the C4 position. In the case of this compound, this position is already substituted. The synthesis of 4-iodopyrazoles itself is often achieved through electrophilic iodination of an unsubstituted pyrazole precursor, highlighting the C4 position's susceptibility to electrophiles. researchgate.netresearchgate.net The presence of activating groups (ethyl and cyclopropyl) would direct electrophiles to the unoccupied C3 position, although this reactivity is less explored compared to the transformations involving the C4-iodo substituent.
Nucleophilic Reactivity:
The electron-rich nature of the pyrazole ring, further enhanced by the ethyl and cyclopropyl substituents, generally makes it resistant to direct nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule.
Reactivity at the C4-Iodo Position:
The primary mode of reactivity for this compound involves the C4-iodo group. This functionality serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. In these transformations, the carbon atom of the pyrazole ring acts as the electrophilic partner. Research on analogous 4-iodopyrazoles demonstrates their utility in several key reaction types. nih.govnih.govarkat-usa.org
The table below summarizes key transformations demonstrated on structurally related 4-iodopyrazole (B32481) cores, which are indicative of the expected reactivity of this compound.
Table 1: Cross-Coupling Reactions of 4-Iodopyrazole Analogs
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Arylpyrazole | nih.gov |
| Sonogashira Coupling | Terminal Alkyne (e.g., Ethynylbenzene) | PdCl₂(PPh₃)₂, CuI, TEA | 4-Alkynylpyrazole | nih.gov |
| C-O Coupling (Alkoxylation) | Alcohols (e.g., Methanol, Ethanol) | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOBuᵗ | 4-Alkoxypyrazole | nih.gov |
| Metal-Halogen Exchange | Alkyl Magnesium Bromide (e.g., i-PrMgBr) | N/A | 4-Pyrazolyl Grignard Reagent | arkat-usa.org |
These reactions highlight that the C-I bond is the most reactive site for synthetic elaboration. For instance, CuI-catalyzed coupling with various alcohols allows for the synthesis of 4-alkoxypyrazoles. nih.gov Similarly, palladium-catalyzed Suzuki-Miyaura reactions enable the formation of a C-C bond with aryl or vinyl boronic acids, while Sonogashira coupling introduces alkynyl fragments. nih.govnih.gov Furthermore, the iodine can be exchanged with a metal, such as magnesium via a Grignard reagent, to generate a nucleophilic pyrazole species that can then react with various electrophiles. arkat-usa.org
Applications in Advanced Synthetic Chemistry
5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole as a Key Synthetic Building Block
The strategic placement of an iodine atom at the C4 position of the pyrazole (B372694) ring in this compound is pivotal to its function as a key synthetic building block. This iodo-substituent serves as a versatile handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The carbon-iodine bond is relatively weak, making it an excellent leaving group in catalytic cycles involving palladium, copper, and other transition metals. nih.govnih.gov This reactivity allows for the facile introduction of a wide range of substituents at the 4-position, thereby enabling the synthesis of highly functionalized pyrazole derivatives.
The presence of the cyclopropyl (B3062369) group at the C5 position and an ethyl group at the N1 position contributes to the molecule's lipophilicity and conformational rigidity, which are often desirable features in the design of bioactive molecules. The pyrazole core itself is an electron-rich heterocyclic system, which influences the reactivity of the C4 position and provides a stable scaffold for further molecular elaboration. mdpi.com
Construction of Complex Molecular Architectures via Derivatization of the Iodopyrazole Scaffold
The derivatization of the 4-iodopyrazole (B32481) scaffold is a powerful strategy for the construction of complex molecular architectures. The reactivity of the C-I bond facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.
Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or vinyl boronic acids or esters. This method is widely used to synthesize biaryl and vinyl-substituted pyrazoles, which are common motifs in pharmaceuticals. nih.gov
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another powerful tool for derivatizing 4-iodopyrazoles. researchgate.netresearchgate.net This reaction introduces an alkynyl substituent at the C4 position, providing a linear and rigid extension to the pyrazole core, which can be valuable for probing biological targets.
Heck Coupling: While less common for iodides compared to bromides, the Heck reaction can be employed to introduce vinyl groups at the C4 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C4 position of the pyrazole ring.
Copper-Catalyzed Coupling Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide a means to form carbon-oxygen and carbon-sulfur bonds, allowing for the synthesis of 4-alkoxy and 4-thioalkoxy pyrazoles. nih.gov
The following table provides representative examples of cross-coupling reactions performed on 4-iodopyrazole scaffolds, illustrating the potential of this compound in similar transformations.
| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type | Reference |
| Suzuki-Miyaura | 4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, reflux | 4-Phenyl-1-aryl-3-(trifluoromethyl)-1H-pyrazole | nih.gov |
| Sonogashira | 4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole, Phenylacetylene | Pd(PPh₃)₄, CuI, THF/Et₃N, 80 °C | 4-(Phenylethynyl)-1-aryl-3-(trifluoromethyl)-1H-pyrazole | nih.gov |
| C-O Coupling | 4-Iodo-1H-pyrazoles, Various alcohols | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, K-OtBu, 130 °C, MW | 4-Alkoxy-1H-pyrazoles | nih.gov |
Development of Novel Heterocyclic Systems Incorporating the Pyrazole Core
Beyond simple derivatization, this compound can serve as a precursor for the synthesis of novel and more complex heterocyclic systems. The functional groups introduced via cross-coupling reactions can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of fused or bridged polycyclic systems.
For instance, a Sonogashira coupling to introduce an ortho-amino-substituted phenylethynyl group at the C4 position could be followed by an intramolecular cyclization to construct a pyrazolo[3,4-b]quinoline system. Similarly, the introduction of a substituent with a terminal alkene at the C4 position could enable ring-closing metathesis to form macrocyclic structures incorporating the pyrazole ring. The versatility of the pyrazole scaffold allows for its incorporation into a diverse range of larger heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. mdpi.com
Contributions to Chemical Libraries for Diversification and Screening
In the field of drug discovery, the generation of chemical libraries containing a diverse range of structurally related compounds is crucial for identifying new therapeutic agents. researchgate.netarkat-usa.org The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. The pyrazole nucleus is widely regarded as a privileged scaffold due to its presence in numerous approved drugs. nih.govnih.gov
This compound is an ideal starting material for the construction of such libraries. The reliable and versatile cross-coupling reactions that can be performed at the C4 position allow for the systematic introduction of a wide variety of substituents from a large pool of commercially available building blocks (e.g., boronic acids, alkynes, amines). This parallel synthesis approach can rapidly generate a large number of unique pyrazole derivatives. These libraries can then be screened against various biological targets to identify compounds with desired activities, accelerating the early stages of drug discovery. mdpi.com The specific substitution pattern of 5-cyclopropyl and 1-ethyl groups provides a unique chemical space to explore within the broader class of pyrazole-based compounds.
Theoretical and Computational Studies Pertaining to 5 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazole Analogues
Quantum Chemical Calculations on Pyrazole (B372694) Derivatives (e.g., Density Functional Theory, Molecular Orbital Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of pyrazole derivatives. researchgate.netkfupm.edu.sa The B3LYP functional is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. researchgate.netnih.gov
Density Functional Theory (DFT) Studies:
DFT calculations can be used to optimize the molecular geometry of pyrazole derivatives, providing insights into bond lengths, bond angles, and dihedral angles. nih.gov For analogues of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, DFT can predict the planarity of the pyrazole ring and the orientation of the cyclopropyl (B3062369), ethyl, and iodo substituents. The electronic properties, such as the dipole moment and electrostatic potential, can also be determined, offering clues about the molecule's polarity and reactive sites. tandfonline.com
Molecular Orbital Analysis:
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov In pyrazole derivatives, the distribution of HOMO and LUMO densities can reveal the most probable sites for electrophilic and nucleophilic attack. nih.gov For instance, in some pyrazole derivatives, the HOMO is localized on the pyrazole ring, while the LUMO is distributed over the substituents, indicating that the pyrazole ring is the primary site for electrophilic attack. nih.gov
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Computational Modeling of Reaction Pathways for Pyrazole Synthesis and Functionalization
Computational modeling can be employed to investigate the mechanisms and energetics of reactions involved in the synthesis and functionalization of pyrazoles. researchgate.net This includes identifying transition states, calculating activation energies, and determining reaction thermodynamics.
Pyrazole Synthesis:
The synthesis of the pyrazole core often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.gov Computational studies can model this reaction to determine the most favorable reaction pathway and predict the regioselectivity of the cyclization, which is particularly important for unsymmetrical dicarbonyls. mdpi.com
Functionalization of Pyrazoles:
Computational methods can also be used to study the functionalization of the pyrazole ring, such as halogenation and alkylation. For instance, DFT calculations can be used to model the iodination of a pyrazole ring, providing insights into the reaction mechanism and the factors that control the regioselectivity of the substitution. Similarly, the N-alkylation of pyrazoles can be studied to understand the preference for alkylation at the N1 or N2 position. rsc.org
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Electrophilic Attack | 15.2 |
| Proton Transfer | 5.8 |
| Product Formation | -25.7 (Overall Reaction Energy) |
Structure-Reactivity Relationships in Halogenated and Cyclopropyl-Substituted Pyrazoles
The substituents on the pyrazole ring significantly influence its reactivity. nih.gov Halogen atoms and cyclopropyl groups can modulate the electronic and steric properties of the pyrazole, thereby affecting its chemical behavior.
Effect of Halogenation:
The introduction of a halogen atom, such as iodine, at the C4 position of the pyrazole ring can have several effects. The iodine atom is electron-withdrawing through its inductive effect, which can decrease the electron density of the pyrazole ring and make it less susceptible to electrophilic attack. However, the iodine atom can also participate in halogen bonding, which can influence intermolecular interactions. nih.gov
Effect of Cyclopropyl Substitution:
The cyclopropyl group is known for its unique electronic properties, behaving somewhat like a double bond in its ability to donate electron density through conjugation. When attached to the pyrazole ring, the cyclopropyl group can increase the electron density of the ring, potentially enhancing its reactivity towards electrophiles. researchgate.netmdpi.com
Combined Effects:
Emerging Research Avenues and Future Perspectives
Novel Synthetic Methodologies for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, provide a foundational approach, the pursuit of more efficient, regioselective, and sustainable synthetic strategies for this compound is a key area of ongoing research. Current efforts are directed towards the development of methodologies that offer greater control over substitution patterns and functional group tolerance.
Future research is anticipated to focus on multicomponent reactions (MCRs), which allow for the construction of the substituted pyrazole core in a single pot from simple starting materials. Additionally, C-H activation strategies are being explored to directly introduce the cyclopropyl (B3062369) and ethyl groups onto the pyrazole ring, thereby streamlining the synthetic sequence. The direct iodination of a pre-formed 5-cyclopropyl-1-ethyl-1H-pyrazole precursor remains a viable and often high-yielding approach, with various iodinating agents and conditions being investigated to optimize the process.
Table 1: Comparison of Potential Synthetic Strategies
| Methodology | Advantages | Challenges |
|---|---|---|
| Modified Knorr Synthesis | Well-established, readily available starting materials. | Potential for regioisomer formation, may require multiple steps. |
| Multicomponent Reactions | High atom economy, operational simplicity, convergent synthesis. | Optimization of reaction conditions can be complex. |
| C-H Activation/Functionalization | Step-economic, direct introduction of substituents. | Requires development of specific catalysts, potential for side reactions. |
| Direct Iodination | Often high-yielding and regioselective at the 4-position. | Requires synthesis of the pyrazole precursor. |
Exploration of Underexplored Chemical Transformations of the Compound
The presence of a carbon-iodine bond at the 4-position of the pyrazole ring renders this compound an exceptionally valuable building block for a myriad of chemical transformations. While standard cross-coupling reactions are well-documented for 4-iodopyrazoles in general, the specific reactivity of this cyclopropyl-substituted derivative remains an area ripe for exploration. The steric and electronic effects of the cyclopropyl group are expected to influence reaction kinetics and product distributions.
Future research will likely delve into a broader range of transition-metal-catalyzed cross-coupling reactions, including but not limited to:
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, and vinyl substituents.
Sonogashira Coupling: To install alkyne moieties, opening pathways to further functionalization.
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Buchwald-Hartwig Amination: To introduce a diverse range of nitrogen-based functional groups.
Ullmann Condensation: For the formation of C-O, C-S, and C-N bonds.
Furthermore, lithium-halogen exchange reactions could provide access to the corresponding 4-lithiated pyrazole, a powerful nucleophile for the introduction of a wide array of electrophiles. The generation of a Grignard reagent from this compound would similarly expand its synthetic utility.
Development of Catalytic Systems for Pyrazole Functionalization
The development of bespoke catalytic systems tailored for the functionalization of this compound is a critical research direction. While palladium-based catalysts are commonly employed for cross-coupling reactions of iodoarenes, there is a growing interest in exploring more sustainable and cost-effective alternatives, such as catalysts based on copper, nickel, or iron.
A key challenge lies in designing ligands that can effectively coordinate to the metal center and facilitate the desired transformation in the presence of the sterically demanding cyclopropyl group. High-throughput screening of ligand libraries, coupled with computational modeling, will be instrumental in identifying optimal catalyst-ligand combinations for specific reactions. Moreover, the development of catalysts for the direct C-H functionalization of the pyrazole ring, particularly at the C-3 position, would offer a novel and highly efficient route to further elaborate the molecular scaffold.
Table 2: Potential Catalytic Systems for Functionalization
| Reaction Type | Metal Catalyst | Potential Ligands |
|---|---|---|
| Cross-Coupling | Palladium, Copper, Nickel | Phosphines (e.g., XPhos, SPhos), N-Heterocyclic Carbenes (NHCs) |
| C-H Activation | Rhodium, Iridium, Palladium | Directing groups, specialized phosphine (B1218219) and cyclopentadienyl (B1206354) ligands |
| Amination | Palladium, Copper | Josiphos, BINAP, Phenanthroline derivatives |
Integration into Materials Science and Supramolecular Chemistry Platforms
The unique combination of a rigid, aromatic pyrazole core with a three-dimensional cyclopropyl substituent and a reactive iodine handle makes this compound an attractive candidate for applications in materials science and supramolecular chemistry.
In materials science, this compound could serve as a monomer or a key building block for the synthesis of novel polymers with tailored electronic and photophysical properties. The pyrazole unit is known to be a good ligand for metal ions, suggesting the potential for creating coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas storage capabilities. The presence of the iodo-substituent allows for post-synthetic modification of these materials.
Future research in this area will likely focus on the synthesis and characterization of liquid crystals, organic light-emitting diodes (OLEDs), and sensor materials derived from this compound. The exploration of its self-assembly behavior in solution and on surfaces will also be a key area of investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
